4-Methyl-1,2-dihydronaphthalene

Übersicht

Beschreibung

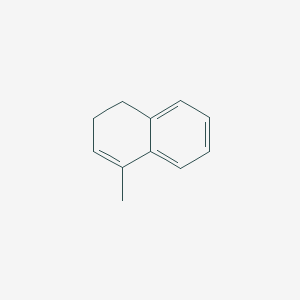

4-Methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12 It is a derivative of naphthalene, characterized by the presence of a methyl group at the fourth position and partial hydrogenation at the first and second positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methyl-1,2-dihydronaphthalene can be synthesized through several methods. One common approach involves the partial hydrogenation of 4-methyl-naphthalene using a suitable catalyst under controlled conditions. Another method includes the cyclization of methylenecyclopropanes via single-electron oxidation or visible light photoredox catalysis .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure hydrogenation reactors and catalysts such as palladium or nickel. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion and high yields .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthols or quinones.

Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are employed under hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

Oxidation: Naphthols, quinones.

Reduction: Tetrahydronaphthalene derivatives.

Substitution: Halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Building Block in Organic Synthesis

4-Methyl-1,2-dihydronaphthalene serves as a foundational building block for synthesizing more complex organic molecules. Its unique reactivity allows it to participate in various chemical transformations, including:

- Oxidation : Can be oxidized to form naphthols or quinones.

- Reduction : Further reduction can yield tetrahydronaphthalene derivatives.

- Substitution Reactions : Electrophilic substitution can introduce different functional groups into the aromatic ring.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Naphthols, Quinones | Potassium permanganate, Chromium trioxide |

| Reduction | Tetrahydronaphthalene derivatives | Pd/C, Nickel under hydrogen gas |

| Substitution | Halogenated naphthalene derivatives | Bromine, Chlorine |

Catalytic Applications

The compound is also utilized in catalytic processes. Recent studies have indicated that dihydronaphthalene derivatives can be effective catalysts in various organic transformations due to their ability to stabilize reactive intermediates .

Pharmacological Activity

This compound exhibits notable biological activities, particularly as an inhibitor of key enzymes involved in hormone synthesis and viral replication:

- Aldosterone Synthase Inhibition : It selectively inhibits aldosterone synthase (CYP11B2), which plays a crucial role in the biosynthesis of aldosterone. This inhibition has implications for treating conditions like congestive heart failure and hypertension .

- Hepatitis C NS5B Polymerase Inhibition : The compound has shown potential as an antiviral agent by inhibiting the hepatitis C virus polymerase, suggesting its utility in developing antiviral therapies .

Case Studies

Several studies have highlighted the pharmacological potential of this compound derivatives:

- A study demonstrated that specific derivatives showed vasodilatory effects and improved cerebral blood flow, indicating potential applications in treating circulatory diseases .

- Another investigation revealed that these compounds could be formulated into pharmaceutical compositions for effective delivery via various routes (oral or parenteral) with low toxicity profiles .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties allow it to be used as a precursor for synthesizing various high-value products in the chemical industry.

Wirkmechanismus

The mechanism by which 4-Methyl-1,2-dihydronaphthalene exerts its effects involves interactions with specific molecular targets. For instance, as a fluorescent ligand, it binds to estrogen receptors, allowing for the study of receptor-ligand interactions. In medicinal chemistry, its inhibitory action on enzymes like Hepatitis C NS5B polymerase involves binding to the active site of the enzyme, thereby preventing its normal function .

Vergleich Mit ähnlichen Verbindungen

1,2-Dihydronaphthalene: Lacks the methyl group at the fourth position.

4-Methyl-naphthalene: Fully aromatic without partial hydrogenation.

Tetrahydronaphthalene: Fully hydrogenated naphthalene ring.

Uniqueness: 4-Methyl-1,2-dihydronaphthalene is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of both a methyl group and partial hydrogenation allows for unique interactions in chemical reactions and biological systems .

Biologische Aktivität

4-Methyl-1,2-dihydronaphthalene is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential applications in medicine and research.

This compound is a derivative of naphthalene, characterized by its unique structure which influences its biological activity. The molecular formula is , with a molecular weight of approximately 144.21 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Target Enzymes:

- Aldosterone Synthase (CYP11B2): this compound has been identified as a selective inhibitor of aldosterone synthase, an enzyme crucial for the biosynthesis of aldosterone, which regulates sodium and potassium balance in the body.

- Hepatitis C NS5B Polymerase: The compound also exhibits inhibitory activity against hepatitis C NS5B polymerase, suggesting potential applications in antiviral therapies .

Biochemical Pathways:

The inhibition of aldosterone synthase can lead to alterations in hormone levels, influencing blood pressure regulation and electrolyte balance. Additionally, its interaction with the hepatitis C virus polymerase indicates a mechanism that could disrupt viral replication .

Antiviral Activity

Research has demonstrated that this compound derivatives can inhibit viral enzymes, making them candidates for developing antiviral medications. For instance, studies have shown significant inhibition rates against hepatitis C virus replication .

Anticancer Properties

The compound has shown cytotoxic effects against various cancer cell lines:

- HepG-2 Cells: Exhibited notable cytotoxicity against HepG-2 (human liver cancer) cells .

- MCF-7 Cells: Demonstrated significant activity against MCF-7 (breast cancer) cells, outperforming established chemotherapeutic agents like Doxorubicin .

Antimicrobial and Anti-inflammatory Effects

This compound has also been associated with antimicrobial properties, inhibiting the growth of several bacterial strains. Its anti-inflammatory effects further enhance its therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, its ability to interact with various enzymes suggests it may undergo significant metabolic transformations. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Eigenschaften

IUPAC Name |

4-methyl-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,5-6,8H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACZXFJTTCJDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342484 | |

| Record name | 4-Methyl-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-13-1 | |

| Record name | 1,2-Dihydro-4-methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-4-METHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS17FP7YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary photochemical reactions of 4-MDHN under UV irradiation in solution?

A1: When 4-MDHN is irradiated with 254 nm light in hexane solution, it undergoes several photochemical reactions. The major products identified include:

- 2-(o-tolyl)-1,3-butadiene (T13B) []

- 1-methylbenzobicyclo[3.1.0]hex-2-ene (1-MBBH) []

- 1-methyl-1,4-dihydronaphthalene (1-M-1,4-DHN) []

- 1-methyltetralin (1-MT) []

- 1-methylnaphthalene (1-MN) []

Q2: How does the photochemistry of 4-MDHN differ in the gas phase compared to solution?

A2: The gas-phase photochemistry of 4-MDHN, while similar to solution-phase reactions, shows a dependence on vibrational energy levels. The formation of benzocyclobutene derivatives, not observed in solution, is proposed to occur through either a 2+2 cycloaddition of a vibrationally relaxed o-quinodimethane intermediate or a [, ] sigmatropic shift from specific vibrational levels of the excited state (S1 vib) [].

Q3: What is the role of triplet sensitization in the photochemistry of 4-MDHN?

A3: Triplet sensitization experiments, where energy is transferred from a triplet sensitizer to 4-MDHN, primarily yield small amounts of 1-methylnaphthalene (1-MN). This observation suggests that the direct photolysis reactions, leading to the diverse product distribution, primarily occur through singlet excited state chemistry [].

Q4: What analytical techniques were employed to study the photochemical reactions of 4-MDHN?

A4: While the specific analytical techniques are not detailed within the provided abstracts, product identification and quantification in photochemical studies are commonly achieved using techniques like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy. Quantum yield measurements, reported for various products, suggest the use of quantitative analytical methods for determining product formation efficiency [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.